4-Fluoro-1H-imidazole
CAS No.: 30086-17-0
Cat. No.: VC20791157
Molecular Formula: C3H3FN2
Molecular Weight: 86.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30086-17-0 |
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Molecular Formula | C3H3FN2 |
Molecular Weight | 86.07 g/mol |
IUPAC Name | 5-fluoro-1H-imidazole |
Standard InChI | InChI=1S/C3H3FN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6) |
Standard InChI Key | HWUPTWDARIVICI-UHFFFAOYSA-N |
SMILES | C1=C(NC=N1)F |
Canonical SMILES | C1=C(NC=N1)F |
Introduction
4-Fluoro-1H-imidazole (CAS 30086-17-0) is a fluorinated heterocyclic compound with a five-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and one fluorine substituent. This structural modification confers distinct chemical and biological properties, making it valuable across multiple scientific disciplines. Below is a comprehensive analysis of its characteristics, applications, and research findings.
Physical Properties
Laboratory Synthesis
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Fluorination of Imidazole: Achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at room temperature .
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Substitution Reactions: Nucleophilic aromatic substitution introduces fluorine at the 4-position .
Industrial Production
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Continuous Flow Processes: Optimized for high yield and purity, utilizing automated systems to control temperature, pressure, and reagent concentrations .
Medicinal Chemistry
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Antimicrobial Activity: Demonstrates efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
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Neuropharmacology: Acts as a positive allosteric modulator (PAM) for receptors, enhancing metabolic stability and reducing side effects .
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Anticancer Potential: Inhibits enzymes involved in cancer progression, such as tyrosine kinases .
Material Science
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Polymer Chemistry: Serves as a monomer for synthesizing thermally stable polymers used in coatings and adhesives .
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Catalysis: Facilitates organic reactions as a ligand in metal complexes (e.g., palladium-catalyzed cross-coupling) .
Agrochemicals
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Herbicides/Pesticides: Fluorination enhances bioactivity and environmental stability of agrochemical intermediates .
Mechanism of Action
The fluorine atom increases electronegativity, enabling stronger hydrogen bonding and electronic interactions with biological targets. This enhances binding affinity to enzymes (e.g., COX-2) and receptors, modulating biochemical pathways .
Comparison with Analogues
Compound | Substitution | Key Differences |
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1H-Imidazole | No fluorine | Lower stability and reactivity |
2-Fluoro-1H-imidazole | Fluorine at C2 | Altered electronic distribution |
4-Chloro-1H-imidazole | Chlorine at C4 | Reduced electronegativity and bulkiness |
Supplier | Catalog Number | Price (1 g) |
---|---|---|
FisherSci | F11571G | $586.00 |
Sigma-Aldrich | SY3H98B979FD | $333.50 |
Research Case Studies
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